molecular formula C14H16O2 B391048 2-(4-Methoxybenzylidene)cyclohexanone

2-(4-Methoxybenzylidene)cyclohexanone

Cat. No. B391048
M. Wt: 216.27g/mol
InChI Key: JURVLOCWPWGFIG-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzylidene)cyclohexanone is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methoxybenzylidene)cyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methoxybenzylidene)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzylidene)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16O2

Molecular Weight

216.27g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C14H16O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-10H,2-5H2,1H3/b12-10+

InChI Key

JURVLOCWPWGFIG-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCCCC2=O

SMILES

COC1=CC=C(C=C1)C=C2CCCCC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1,000-ml, four-necked flask equipped with a mechanical stirrer, a reflux condenser and a thermometer were placed 68 g (0.5 mole) of p-anisaldehyde, 147 g (1.5 moles) of cyclohexanone and then 200 ml of water slowly. Thereto was slowly added, in a water bath, an aqueous solution obtained by diluting 80 g (0.5 mole) of a 25% aqueous sodium hydroxide solution, with 300 ml of water. The system was stirred at 65° C. for 48 hours and cooled to room temperature. To the system were added 400 ml of toluene and 100 ml of water for phase separation. The aqueous layer was re-extracted with 100 ml of toluene. The toluene layers were combined and washed with water and a saturated aqueous sodium chloride solution in this order. The resulting toluene layer was dried over anhydrous sodium sulfate and subjected to vacuum distillation to remove toluene and the excessive (remaining) cyclohexanone. To the crude oil obtained were added 80 ml of toluene and 80 ml of n-hexane for recrystallization, to obtain 80.4 g of yellow crystals. Yield: 74% The purity of the intended product in the crystals was 88% as measured by high performance liquid chromatography.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
74%

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